2-(Cyanoimino)-1-pyrrolidineacetamide
Description
Contextualization within Pyrrolidineacetamide Chemistry
The pyrrolidineacetamide framework is a well-established pharmacophore, most famously represented by the nootropic drug Piracetam (2-oxo-1-pyrrolidineacetamide). The core structure of 2-(Cyanoimino)-1-pyrrolidineacetamide is a derivative of this class, which also includes other neurologically active agents like Levetiracetam. nih.govlookchem.com These compounds have spurred extensive research into the synthesis and biological activities of various pyrrolidine (B122466) derivatives. nih.govmagtechjournal.com
The replacement of the oxo group in Piracetam with a cyanoimino group in this compound introduces significant changes to the molecule's electronic and steric properties. This modification shifts the focus of its potential applications from central nervous system effects to other areas of biochemical interaction, drawing parallels with other classes of bioactive pyrrolidines.
Significance of the Cyanoimino Moiety in Chemical Biology
The cyanoimino group (–N=C=N) is a reactive functional group that has garnered attention in medicinal chemistry for its ability to act as a bioisostere for other functional groups and for its potential to form covalent bonds with biological targets. The presence of this moiety in a molecule can significantly influence its biological activity, selectivity, and pharmacokinetic profile.
In the context of enzyme inhibition, the cyanoimino group is of particular interest. For instance, N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized and investigated as inhibitors of fibroblast activation protein (FAP), a serine protease implicated in various diseases. nih.gov The cyano group in these molecules can interact with the catalytic serine residue of the enzyme, leading to potent and often reversible covalent inhibition. This mechanism of action is a key area of contemporary drug discovery.
Overview of Research Imperatives and Gaps for the Compound
The unique structure of this compound presents several avenues for future research. A primary imperative is the thorough investigation of its biological activity profile. Based on related compounds, potential therapeutic applications could lie in areas such as oncology (as FAP inhibitors) or metabolic diseases (as dipeptidyl peptidase-IV inhibitors). nih.govscilit.com
A significant gap in the current literature is the lack of a detailed, publicly available synthesis protocol for this compound. While general methods for the synthesis of substituted pyrrolidines and the introduction of cyanoimino groups exist, specific conditions and yields for this particular molecule are not well-documented. acs.org
Furthermore, comprehensive structure-activity relationship (SAR) studies are needed to understand how modifications to the pyrrolidine ring, the acetamide (B32628) side chain, and the cyanoimino group affect the compound's biological activity and selectivity. Such studies are crucial for the rational design of more potent and specific analogs. The development of robust analytical methods for its detection and quantification in biological matrices will also be essential for any future preclinical and clinical investigations.
Chemical Data
Structure
3D Structure
Properties
CAS No. |
151602-36-7 |
|---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-5-10-7-2-1-3-11(7)4-6(9)12/h1-4H2,(H2,9,12) |
InChI Key |
ZOBVZWRTRAJEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Cyanoimino 1 Pyrrolidineacetamide
Direct Synthetic Pathways to 2-(Cyanoimino)-1-pyrrolidineacetamide
While a single-step synthesis of this compound from simple precursors is not commonly reported, a direct approach can be conceptualized as the construction of the molecule through a convergent synthesis. This involves the preparation of key precursors followed by their strategic combination and functional group manipulation.
Precursor Synthesis and Functional Group Introduction
The synthesis of this compound logically begins with the formation of a suitable pyrrolidine-based precursor. One common strategy involves the synthesis of a pyrrolidin-2-one (also known as a γ-lactam) derivative, which can then be further functionalized. The acetamide (B32628) side chain is typically introduced via N-alkylation of the pyrrolidine (B122466) nitrogen.
The cyanoimino group (–N=C=N-CN) presents a unique synthetic challenge. Its introduction often involves the reaction of a suitable amine or imine precursor with a cyanating agent. For instance, a precursor such as 2-imino-1-pyrrolidineacetamide could theoretically react with a reagent like cyanogen (B1215507) bromide to form the desired cyanoimino group. However, the stability and reactivity of such intermediates require careful consideration.
A plausible synthetic route could involve the initial synthesis of 2-oxopyrrolidine, followed by N-alkylation with a protected 2-aminoacetamide derivative. Subsequent conversion of the lactam carbonyl to an imine, followed by reaction with a cyanating agent, would lead to the final product.
Optimization of Reaction Conditions and Yields
The efficiency of each synthetic step is highly dependent on the optimization of reaction conditions, including temperature, reaction time, solvent, and the choice of catalyst. For instance, in the synthesis of related heterocyclic compounds, it has been shown that adjusting these parameters can significantly impact the yield and purity of the final product. shd-pub.org.rs
A study on the synthesis of 2,3,5-trimethylpyridine (B1346980) demonstrated that the optimal conditions involved a specific temperature of 150 °C, a reaction time of 24 hours, and a particular acid catalyst to achieve a successful outcome. shd-pub.org.rs Similar systematic optimization would be necessary for each step in the synthesis of this compound to maximize the yield and minimize the formation of byproducts.
Pyrrolidineacetamide Core Synthesis Strategies
The pyrrolidineacetamide core is a fundamental structural motif found in numerous biologically active compounds. Its synthesis can be achieved through various methods, primarily involving the formation of the pyrrolidine ring and the subsequent attachment of the acetamide group.
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a key step in the synthesis of the target molecule. Several cyclization strategies are available to construct this five-membered nitrogen-containing heterocycle.
One powerful method is the intramolecular cyclization of linear precursors. colab.ws For example, an amine group can attack a carboxylic acid derivative within the same molecule to form the amide C-N bond of a pyrrolidone. colab.ws Another approach involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne, which can produce highly substituted pyrrolidine derivatives. osaka-u.ac.jp Additionally, intramolecular hydroamination and C-H amination reactions have been recognized as effective methods for constructing the pyrrolidine skeleton. osaka-u.ac.jp
A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been reported to produce α-cyano pyrrolidines in good yields and with high regioselectivity. nih.gov This method offers a one-pot approach to a functionalized pyrrolidine ring.
| Cyclization Strategy | Description | Key Features | Reference |
| Intramolecular Cyclization | An amine group attacks a carboxylic acid derivative in the same molecule. | Forms the amide C-N bond of a pyrrolidone. | colab.ws |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene or alkyne. | Produces highly substituted pyrrolidines. | osaka-u.ac.jp |
| Tandem Amination/Cyanation/Alkylation | Copper-catalyzed reaction of a primary amine-tethered alkyne. | One-pot synthesis of α-cyano pyrrolidines. | nih.gov |
N-Alkylation Approaches to Pyrrolidineacetamides
Once the pyrrolidine or pyrrolidinone ring is formed, the acetamide side chain is typically introduced via an N-alkylation reaction. This involves the reaction of the pyrrolidine nitrogen with a suitable electrophile containing the acetamide moiety or a precursor to it.
A common method is the reaction of a pyrrolidone with an α-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base. The base deprotonates the pyrrolidone nitrogen, which then acts as a nucleophile to displace the halide, forming the N-C bond.
Alternatively, reductive amination can be employed. This involves the reaction of a pyrrolidine with glyoxylic acid or a derivative, followed by reduction of the resulting imine or enamine. This method is particularly useful for introducing a carboxymethyl group, which can then be converted to the acetamide.
Catalytic N-alkylation methods are also gaining prominence due to their efficiency and sustainability. For instance, cobalt-nanoparticle-catalyzed N-alkylation of amides with alcohols has been demonstrated as a viable method for forming N-alkylated amides. nih.gov Similarly, palladium-catalyzed reductive N-alkylation has been used to synthesize N-alkyl-2-pyrrolidones from glutamic acid. rsc.org These catalytic systems often offer broad substrate scope and good functional group tolerance. nih.gov
| N-Alkylation Method | Reagents | Description | Reference |
| Reaction with α-Haloacetamide | Pyrrolidone, α-haloacetamide, Base | Nucleophilic substitution to form the N-C bond. | |
| Reductive Amination | Pyrrolidine, Glyoxylic acid derivative, Reducing agent | Formation and reduction of an imine/enamine. | |
| Catalytic N-Alkylation | Amide, Alcohol, Metal catalyst (e.g., Co, Pd) | Dehydrogenation of alcohol to aldehyde, condensation, and hydrogenation. | nih.govrsc.org |
Introduction of the Cyanoimino Group
The cyanoimino group is a key functional moiety that imparts specific electronic and potential biological properties to the molecule. Its introduction requires specialized synthetic methods. fiveable.me
One of the most common precursors for the synthesis of cyanoimino compounds is cyanoguanidine. researchgate.net Reactions involving cyanoguanidine can lead to the formation of N-cyanoguanidinyl moieties, which are structurally related to the cyanoimino group. researchgate.net Another approach involves the use of cyanamide (B42294) in multicomponent reactions, such as the Biginelli reaction, to produce 2-cyanoimino-3,4-dihydro-1H-pyrimidines. researchgate.netresearchgate.net
Direct introduction of the cyano group can be achieved through various cyanating reagents. tcichemicals.com For instance, the reaction of an imine with a cyanating agent can lead to the formation of an α-aminonitrile. While not directly forming a cyanoimino group, this demonstrates the reactivity of imines towards cyanation.
Reagents and Reaction Mechanisms for Cyanoimino Formation
The introduction of the cyanoimino (=N-C≡N) functional group is a critical step in the synthesis of this compound. This transformation typically involves the reaction of a suitable precursor, such as a lactam or an amine, with an electrophilic cyanating agent. A key reagent in the synthesis of related N-cyanoguanidine structures is diphenyl N-cyanocarbonimidate. chempedia.infosigmaaldrich.com This compound serves as a versatile one-carbon equivalent for constructing heterocyclic systems. ucl.ac.uk
The general mechanism for its use involves a two-step nucleophilic substitution. First, an amine nucleophile attacks the central carbon of diphenyl N-cyanocarbonimidate, leading to the displacement of one phenoxy group and the formation of an N-cyano-O-phenylisourea intermediate. ucl.ac.uk This intermediate is still reactive and can be treated with a second nucleophile, which displaces the remaining phenol (B47542) group to yield the final product. ucl.ac.uk The synthesis of the drug Cimetidine, which features a cyanoguanidine moiety, utilizes analogous principles. researchgate.net
Alternative modern methods for N-cyanation avoid the use of highly toxic traditional reagents like cyanogen halides. nih.gov These contemporary reagents include the stable and less-toxic cyanobenziodoxolone (CBX) for the electrophilic N-cyanation of amines under mild conditions. nih.govresearchgate.net Other approaches include oxidation-cyanation protocols using inexpensive reagents like N-chlorosuccinimide with zinc cyanide (Zn(CN)₂) or household bleach with trimethylsilyl (B98337) cyanide (TMSCN). nih.govorganic-chemistry.org For the synthesis of this compound, a plausible pathway involves the reaction of a 2-aminopyrrolidine derivative with one of these electrophilic cyanating agents. A relevant patent for a similar structure, 2-cyanoimino-1,3-thiazolidine, describes its formation from the cyclization reaction of N-cyanoiminodithiocarbonate dimethyl and 2-aminoethanethiol. google.com
Table 1: Reagents for N-Cyanation
| Reagent Class | Specific Example(s) | Key Features |
|---|---|---|
| Cyanocarbonimidates | Diphenyl N-cyanocarbonimidate | Versatile for sequential addition of nucleophiles. ucl.ac.uk |
| Dimethyl N-cyanodithiocarbonimidate | Used in the synthesis of heterocyclic cyanoguanidines. google.com | |
| Hypervalent Iodine | Cyanobenziodoxolone (CBX) | Stable, less-toxic electrophilic cyanating agent. nih.govresearchgate.net |
| Oxidation-Cyanation Systems | N-Chlorosuccinimide / Zn(CN)₂ | Avoids direct handling of toxic cyanogen halides. organic-chemistry.org |
| NaClO (Bleach) / TMSCN | In situ generation of an electrophilic cyanating reagent. nih.gov | |
| Cyanogen Halides | Cyanogen Bromide | Traditional reagent; effective but highly toxic. nih.gov |
Synthesis of Structurally Related Analogs and Derivatives
Design Principles for Novel Cyanoimino-Pyrrolidineacetamides
The design of novel analogs of this compound is guided by principles of medicinal chemistry aimed at optimizing biological activity and pharmacokinetic properties. The pyrrolidine ring is a highly valued scaffold in drug discovery for several reasons. youtube.com Its non-planar, sp³-hybridized nature allows for greater exploration of three-dimensional chemical space compared to flat aromatic rings. youtube.combeilstein-journals.org This conformational flexibility, known as "pseudorotation," can be controlled by the strategic placement of substituents, thereby influencing the molecule's interaction with biological targets. beilstein-journals.org
As this compound is an analog of the racetam class of nootropics, design strategies often involve modifying the core racetam structure. sigmaaldrich.com The goal is to enhance cognitive effects or introduce new pharmacological activities. google.commdpi.com The stereochemistry of the pyrrolidine ring is a crucial design element, as different stereoisomers can exhibit distinct biological profiles due to stereospecific interactions with proteins and receptors. youtube.combeilstein-journals.org Therefore, the design of new analogs focuses on the controlled introduction of functional groups onto the pyrrolidine ring and modifications of the acetamide side chain to modulate properties such as receptor affinity, metabolic stability, and bioavailability. nih.gov
Functionalization of the Pyrrolidine Ring
The pyrrolidine ring offers multiple sites for functionalization to create structural diversity. A primary strategy involves starting with readily available chiral precursors, such as L-proline, 4-hydroxy-L-proline, or (S)-prolinol, which already contain a defined stereochemistry. mdpi.com These precursors can be elaborated into more complex drug molecules.
Modern synthetic methods have enabled the direct functionalization of the pyrrolidine ring's C-H bonds. Catalytic systems employing metals like rhodium, nickel, or copper can achieve intramolecular amination of unactivated C(sp³)-H bonds to form pyrrolidines. organic-chemistry.org Synergistic catalysis, combining a nickel catalyst with an aldehyde, allows for the C(sp³)-H alkylation and arylation of amides using simple halides. organic-chemistry.org These methods provide streamlined routes to substituted pyrrolidines that avoid multi-step sequences. For instance, the synthesis of the hepatitis C drug Grazoprevir involves the reaction of a pre-functionalized pyrrolidine derivative with a dichloroquinoxaline. mdpi.com
Table 2: Selected Strategies for Pyrrolidine Ring Functionalization
| Strategy | Description | Example Application/Catalyst |
|---|---|---|
| Chiral Pool Synthesis | Use of enantiopure starting materials like L-proline or its derivatives. mdpi.com | Synthesis of Captopril and precursors for Daclatasvir. mdpi.com |
| Catalytic C-H Activation | Direct introduction of functional groups at C-H positions of the ring. | Nickel-catalyzed C(sp³)-H arylation/alkylation. organic-chemistry.org |
| Intramolecular Cyclization | Formation of the pyrrolidine ring from an acyclic precursor. | Iridium-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org |
| Schmidt Reaction | Tf₂O-promoted intramolecular reaction of ω-azido carboxylic acids. organic-chemistry.org | Provides access to 2-substituted pyrrolidines. organic-chemistry.org |
Modifications of the Acetamide Moiety
The acetamide moiety [-CH₂(C=O)NH₂] of this compound is another key site for structural modification. Alterations to this group can significantly impact the compound's properties. Synthetic strategies often involve intercepting the synthesis at an intermediate stage before the final amide is formed.
One common approach is to synthesize the N-acetylpyrrolidine core and then modify the resulting carboxylic acid. For example, in the synthesis of a novel phenylpyrrolidine derivative, the 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid intermediate was activated as an N-hydroxysuccinimide ester to facilitate reaction with other nucleophiles. [Initial search: 16] Similarly, the synthesis of the DPP-IV inhibitor Vildagliptin involves the preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, where the acetamide is modified with a chlorine atom, making it a reactive handle for subsequent coupling reactions. beilstein-journals.org The terminal amide nitrogen itself can also be substituted, or the entire acetamide group can be replaced with other functionalities to explore structure-activity relationships. For instance, N-aryl-alkyl acetamide moieties have been introduced in other chemical classes to improve pharmacokinetic properties while maintaining biological activity. organic-chemistry.org
Enantioselective Synthetic Approaches
Given the chirality of the pyrrolidine ring, controlling the stereochemistry during synthesis is paramount. Enantioselective approaches are employed to produce a single, desired enantiomer, which often possesses the intended biological activity while the other enantiomer may be inactive or cause undesirable effects. These approaches generally fall into two categories: asymmetric synthesis, where the desired enantiomer is built directly, or chiral resolution, where a racemic mixture is separated. Asymmetric synthesis often utilizes chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. [Initial search: 3, 4, 5]
Chiral Resolution Techniques
Chiral resolution is a widely used method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. [Initial search: 23] The fundamental principle involves the separation of a racemic mixture (an equal mixture of two enantiomers) by converting the enantiomers into diastereomers. This is achieved by reacting the racemate with a single enantiomer of a chiral resolving agent. [Initial search: 23]
Unlike enantiomers, which have identical physical properties, the resulting diastereomeric salts or compounds have different physical characteristics, such as solubility, melting point, and boiling point. [Initial search: 23] These differences allow for their physical separation through classical techniques like fractional crystallization or chromatography. Once separated, the resolving agent is chemically removed from each diastereomer to yield the individual, pure enantiomers. [Initial search: 23]
Modern chromatography offers highly efficient methods for chiral separation. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) can directly separate enantiomers without the need for derivatization into diastereomers. [Initial search: 15]
Table 3: Common Chiral Resolution Techniques
| Technique | Principle | Common Application |
|---|---|---|
| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. [Initial search: 23] | Large-scale industrial separation of chiral acids or bases. |
| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. [Initial search: 15] | Analytical and preparative separation of a wide range of chiral compounds. |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer in a racemic mixture. nih.gov | Kinetic resolution of racemic alcohols, esters, or amides. |
Asymmetric Synthesis Methodologies
The enantioselective synthesis of this compound, a compound with a chiral center at the C2 position of the pyrrolidine ring, requires precise stereochemical control. While direct asymmetric synthesis routes for this specific molecule are not extensively documented in publicly available literature, its structure can be conceptually broken down into a chiral pyrrolidine core, a cyanoimino group at the C2 position, and an acetamide group at the N1 position. Therefore, established asymmetric methodologies for the synthesis of chiral 2-substituted pyrrolidines can be applied to create key precursors, which can then be further functionalized.
Strategies for establishing the stereochemistry of the pyrrolidine ring are paramount. These methodologies often rely on catalyst-controlled reactions to construct the heterocyclic core with high enantiopurity. Key approaches include catalytic asymmetric 1,3-dipolar cycloadditions and enantioselective aza-Michael cyclizations.
One prominent strategy for constructing enantioenriched pyrrolidines is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. rsc.org This method allows for the direct formation of the pyrrolidine ring with the simultaneous creation of multiple stereocenters. The reaction typically employs a chiral ligand, such as a ferrocenyl-based P,N-ligand, to induce asymmetry. The choice of ligand, metal salt, and reaction conditions is critical for achieving high yields and enantioselectivities. For instance, glycine-derived aldimine esters can be reacted with various dipolarophiles in the presence of a Cu(I) catalyst and a chiral ligand to afford highly functionalized pyrrolidine derivatives. rsc.org
A detailed study demonstrated the effectiveness of this approach using a Cu(OAc)₂·H₂O/L1 catalytic system for the reaction of glycine-derived aldimine esters with various maleimides. rsc.org The resulting polycyclic pyrrolidine derivatives were obtained in good yields with excellent diastereoselectivity and enantioselectivity.
Table 1: Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis Data sourced from a study on Cu(I)-catalyzed asymmetric synthesis of α-deuterated pyrrolidine derivatives. rsc.org
| Entry | Aldimine Ester | Maleimide | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee) (%) |
|---|---|---|---|---|---|
| 1 | Glycine methyl ester imine | N-Phenylmaleimide | 90 | >20:1 | 97 |
| 2 | Glycine ethyl ester imine | N-Methylmaleimide | 85 | >20:1 | 96 |
| 3 | Glycine tert-butyl ester imine | N-Phenylmaleimide | 92 | >20:1 | 98 |
| 4 | Glycine benzyl (B1604629) ester imine | N-Ethylmaleimide | 88 | >20:1 | 95 |
Another powerful technique is the asymmetric 'clip-cycle' synthesis, which utilizes a chiral phosphoric acid (CPA) as a Brønsted acid catalyst. whiterose.ac.uk This methodology involves the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine that has been 'clipped' to a thioacrylate via alkene metathesis. whiterose.ac.uk The CPA catalyst orchestrates the cyclization to form substituted pyrrolidines with high enantiomeric ratios. This method is notable for its modularity and tolerance of a range of substituents at both the 2- and 3-positions of the pyrrolidine ring. whiterose.ac.uk
The versatility of the 'clip-cycle' strategy has been demonstrated in the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines. The reaction conditions, particularly the choice of catalyst and solvent, significantly influence the stereochemical outcome.
Table 2: Asymmetric 'Clip-Cycle' Synthesis of Substituted Pyrrolidines Data sourced from a study on Brønsted acid-catalyzed 'clip-cycle' synthesis. whiterose.ac.uk
| Entry | Substrate | Catalyst | Yield (%) | enantiomeric ratio (er) |
|---|---|---|---|---|
| 1 | 2,2-Dimethyl substituted precursor | (R)-TRIP | 78 | 96:4 |
| 2 | 2-Phenyl, 2-Methyl substituted precursor | (R)-TRIP | 75 | 95:5 |
| 3 | Spirocyclic (cyclopentyl) precursor | (R)-TRIP | 70 | 97:3 |
| 4 | Spirocyclic (cyclohexyl) precursor | (R)-TRIP | 68 | 98:2 |
Once the chiral pyrrolidine core, for example, a chiral 2-aminopyrrolidine or a precursor like a 2-carboxamide, is synthesized, subsequent functionalization can be performed. The introduction of the cyanoimino group can be achieved through the reaction of a primary amine with reagents such as cyanogen bromide followed by ammonia, or more directly with a cyanoguanidine derivative. beilstein-journals.orggoogle.com The final acetamide group can be installed at the N1 position via a standard N-acetylation reaction using acetyl chloride or acetic anhydride. nih.govchemistry-online.com
These asymmetric strategies provide robust pathways to chiral pyrrolidine intermediates, which are essential building blocks for the targeted synthesis of this compound. The selection of a specific synthetic route would depend on factors such as substrate availability, desired scale, and the need for specific stereochemical outcomes.
Molecular Structure and Quantum Chemical Investigations of 2 Cyanoimino 1 Pyrrolidineacetamide
Quantum Chemical Analytical Techniques
Without dedicated computational or experimental studies on 2-(Cyanoimino)-1-pyrrolidineacetamide, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. Further research, potentially involving original computational chemistry work, would be necessary to obtain the data required to fulfill the initial request.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules, providing a framework to understand chemical bonding and reactivity. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Key NBO interactions expected in this compound would include:
π → π* interactions: Delocalization of electrons from the π-bonds of the cyanoimino group to the corresponding antibonding orbitals.
n → π* interactions: Delocalization of lone pair electrons (e.g., from the nitrogen and oxygen atoms) to the antibonding orbitals of the cyanoimino and acetamide (B32628) groups.
σ → σ* interactions: Delocalization of electron density from sigma bonds to their corresponding antibonding orbitals, which can also contribute to molecular stability.
An NBO analysis would provide quantitative data on the energies of these interactions, revealing the most significant delocalization pathways within the this compound molecule. This information is crucial for understanding its electronic structure and reactivity patterns.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.
Typically, the MEP map uses a color spectrum where:
Red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack.
Blue and green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, an MEP map would likely show regions of high negative potential around the oxygen atom of the acetamide group and the nitrogen atoms of the cyanoimino group, making these sites potential targets for electrophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms of the amide group and the pyrrolidine (B122466) ring, indicating their susceptibility to nucleophilic interactions. The MEP analysis provides a clear, visual guide to the reactive sites of the molecule.
Non-linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical switching and signal processing. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters for assessing NLO activity are the first hyperpolarizability (β) and the average polarizability (α).
The prediction of NLO properties for this compound would involve calculating these parameters. A high value of the first hyperpolarizability is indicative of significant NLO activity. This property is often associated with molecules that have a strong intramolecular charge transfer from a donor to an acceptor group, facilitated by a π-conjugated system.
In this compound, the cyanoimino group can act as an electron-withdrawing group (acceptor), while the pyrrolidine and acetamide moieties can function as electron-donating groups. The extent of charge transfer between these groups would determine the magnitude of the NLO response. A theoretical study would provide quantitative values for the polarizability and hyperpolarizability tensors, offering insight into the potential of this compound as an NLO material.
Theoretical Vibrational Spectral Interpretations
Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful method for interpreting and assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one.
For this compound, a theoretical vibrational analysis would provide a detailed assignment of the various vibrational modes, including:
Stretching vibrations: Associated with the C=O, N-H, C-N, C≡N, and C-H bonds.
Bending vibrations: Involving changes in the angles between bonds.
Torsional vibrations: Related to the twisting of functional groups around single bonds.
The calculated vibrational frequencies are often scaled by an appropriate factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data. A detailed interpretation of the theoretical vibrational spectrum would allow for a confident assignment of the peaks in the experimental IR and Raman spectra of this compound, providing a deeper understanding of its molecular structure and bonding.
Computational Modeling and Simulation of 2 Cyanoimino 1 Pyrrolidineacetamide and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic structure of molecules. nih.govscispace.com It is instrumental in determining optimized geometries, electronic properties, and spectroscopic features of compounds like 2-(Cyanoimino)-1-pyrrolidineacetamide. researchgate.netnih.gov
The first step in the computational analysis of a molecule is typically to determine its most stable three-dimensional structure, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the conformation with the lowest potential energy. scispace.com
For this compound, the process would commence with an initial 3D structure, which can be obtained from chemical databases like PubChem or constructed using molecular building software. uni.lu This initial structure is then subjected to energy minimization using a chosen DFT method. The optimization algorithm, often a quasi-Newton method, iteratively adjusts atomic coordinates to minimize the forces on each atom, converging on a stationary point on the potential energy surface. To confirm that the optimized structure represents a true energy minimum rather than a saddle point, a harmonic vibrational frequency calculation is performed. The absence of imaginary frequencies confirms a local minimum. nih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals. dovepress.com
For an organic molecule like this compound, containing nitrogen, oxygen, carbon, and hydrogen, a variety of functionals and basis sets can be considered. Hybrid functionals, such as the widely used B3LYP, often provide a good balance of accuracy and efficiency for geometric and electronic properties. researchgate.net For more precise calculations, especially those involving non-covalent interactions which could be important for this molecule's biological activity, range-separated functionals like CAM-B3LYP or ωB97XD are often employed. nih.govnih.gov
The choice of basis set determines the flexibility given to the electrons in the calculation. Pople-style basis sets, such as 6-31G(d,p), are commonly used for initial optimizations as they are computationally efficient. mdpi.com For higher accuracy, triple-zeta basis sets like 6-311++G(d,p), which include diffuse functions (++) to better describe lone pairs and anions, and multiple polarization functions (d,p), are preferable. researchgate.netnih.gov The selection is often a compromise between the desired accuracy and the available computational resources.
Table 1: Comparison of Common DFT Functionals and Basis Sets for Organic Molecules This table is illustrative and based on general principles of computational chemistry.
| Functional | Type | Strengths | Common Basis Sets |
|---|---|---|---|
| B3LYP | Hybrid GGA | Good for geometries and frequencies of organic molecules. researchgate.net | 6-31G(d,p), 6-311+G(d,p) |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and non-covalent interactions. | 6-311++G(d,p), cc-pVTZ |
| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion correction, good for long-range and non-covalent interactions. nih.gov | 6-311++G(d,p), def2-TZVP |
| CAM-B3LYP | Range-Separated Hybrid | Good for charge-transfer excitations and long-range corrected interactions. nih.gov | 6-311G(d,p), aug-cc-pVDZ |
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein. nih.govmdpi.com
Given the structural features of this compound, particularly the pyrrolidone core which is present in several bioactive compounds, a plausible class of biological targets to investigate would be protein kinases. wikipedia.orgnih.gov Kinase inhibitors are a major class of drugs, and many are ATP-competitive, binding in the highly conserved ATP-binding pocket. nih.gov
The initial step involves selecting a specific kinase and obtaining its three-dimensional crystal structure from a repository like the Protein Data Bank (PDB). The binding pocket, where ATP or an inhibitor binds, must then be identified. This pocket is typically a cleft between the N- and C-lobes of the kinase domain. Key amino acid residues that form this pocket are crucial for inhibitor binding. These often include a "hinge region" that forms hydrogen bonds with the adenine (B156593) ring of ATP, a hydrophobic back pocket, and a region near the conserved DFG (Asp-Phe-Gly) motif. nih.gov For a hypothetical kinase target, key residues might include specific leucines, valines, alanines for hydrophobic interactions, and backbone amides/carbonyls in the hinge region for hydrogen bonding. nih.gov
Once the binding pocket is defined, docking software (e.g., AutoDock, Glide, or GOLD) is used to place the optimized structure of this compound into the site. The program samples numerous possible conformations and orientations ("poses") of the ligand and scores them based on a scoring function that estimates the binding free energy.
The predicted interactions for the best-scoring pose are then analyzed. For this compound, several key interactions with a kinase active site could be hypothesized:
The acetamide (B32628) group's carbonyl oxygen and N-H group are potential hydrogen bond acceptors and donors, respectively. They could interact with the backbone residues of the kinase hinge region.
The cyanoimino group is a strong hydrogen bond acceptor and could form critical interactions within the binding pocket.
The pyrrolidine (B122466) ring provides a hydrophobic scaffold that can fit into hydrophobic regions of the active site, interacting with nonpolar residues like valine, leucine, and isoleucine.
Table 2: Hypothetical Predicted Interactions between this compound and a Protein Kinase Active Site This table is illustrative. The specific residues and distances would depend on the actual protein target.
| Ligand Functional Group | Interaction Type | Potential Interacting Residue | Predicted Distance (Å) |
|---|---|---|---|
| Acetamide Carbonyl (C=O) | Hydrogen Bond (Acceptor) | Hinge Region Backbone N-H | 2.9 |
| Acetamide Amide (N-H) | Hydrogen Bond (Donor) | Hinge Region Backbone C=O | 3.1 |
| Cyanoimino Nitrogen (C≡N) | Hydrogen Bond (Acceptor) | Catalytic Lysine (K17) nih.gov | 2.8 |
| Pyrrolidine Ring (CH2) | Hydrophobic Interaction | Gatekeeper Leucine (L77) nih.gov | 3.8 |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dovepress.comacs.org MD simulations are crucial for assessing the stability of the docked complex and understanding the flexibility of both the ligand and the protein. acs.org
An MD simulation of the this compound-kinase complex would typically start with the best-docked pose. This complex is then solvated in a box of water molecules, and ions are added to neutralize the system, mimicking physiological conditions. The simulation proceeds by solving Newton's equations of motion for the system, governed by a force field (e.g., AMBER, CHARMM, GROMOS) that describes the potential energy of the particles.
Analysis of the resulting trajectory, which can span from nanoseconds to microseconds, provides valuable insights. Key parameters analyzed include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value for both the protein and the ligand suggests that the complex is stable and the ligand remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain loops of the protein might indicate conformational changes upon ligand binding.
Table 3: Illustrative Molecular Dynamics Simulation Results for Ligand-Protein Complex This table presents hypothetical data to illustrate typical MD simulation outputs.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Average Protein RMSF (Å) |
|---|---|---|---|
| 0 - 10 | 1.5 (fluctuating) | 2.0 (fluctuating) | 1.2 |
| 10 - 50 | 1.8 (stabilizing) | 2.5 (re-orienting) | 1.4 |
| 50 - 100 | 2.1 (stable) | 1.9 (stable) | 1.3 |
These simulations can confirm the stability of the interactions predicted by docking and reveal the role of water molecules in mediating the binding, providing a comprehensive understanding of the molecular recognition process.
Conformational Stability within Simulated Environments
The biological function of a molecule is intrinsically linked to its three-dimensional structure. Computational methods allow for a thorough exploration of the conformational landscape of this compound, identifying stable conformations and the energy barriers between them. The pyrrolidine ring, a core feature of the molecule, is known to adopt non-planar "envelope" and "twist" conformations to relieve ring strain.
Theoretical studies on pyrrolidine have shown that the energy difference between its various puckered conformations is subtle. acs.org The substitution pattern on the ring, as in this compound, significantly influences the conformational preference. For instance, the N-acyl group and the C2-substituent (the cyanoiminoacetamide group) will have distinct steric and electronic effects that dictate the most stable pucker of the five-membered ring. Computational protocols using density functional theory (DFT) have been successfully applied to analyze the conformational preferences of complex pyrrolidine enamines, revealing that multiple conformers can be significantly populated at equilibrium. researchgate.net A similar approach for this compound would involve a systematic search of the potential energy surface to identify all low-energy conformers.
Furthermore, the amide bond within the acetamide side chain introduces another layer of conformational complexity, primarily the cis and trans isomers. For related cyclic amides and peptides, computational studies have been essential in determining the rotational barriers and relative stabilities of these isomers. nih.govnih.gov These studies often employ molecular dynamics (MD) simulations to sample the conformational space in a simulated aqueous environment, providing a more biologically relevant picture of the molecule's flexibility and preferred shapes.
Table 1: Illustrative Conformational Energy Profile for a Pyrrolidine Derivative This table is a hypothetical representation based on typical findings for pyrrolidine derivatives and is for illustrative purposes only.
| Conformer | Pyrrolidine Pucker | N-C(O) Dihedral Angle (ω) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | C2-endo (Twist) | 178.5° (trans) | 0.00 | 65.3 |
| 2 | C3-exo (Envelope) | 179.1° (trans) | 0.85 | 20.1 |
| 3 | C2-endo (Twist) | 5.2° (cis) | 2.50 | 1.5 |
| 4 | C3-exo (Envelope) | 4.8° (cis) | 3.10 | 0.5 |
Ligand Translocation and Membrane Interactions (Theoretical Models)
Understanding how a small molecule like this compound might traverse a biological membrane is crucial for predicting its bioavailability and potential sites of action. Theoretical models provide a framework for simulating these complex events. The primary mechanism for small molecules is often passive diffusion, governed by factors like lipophilicity, size, and the ability to form hydrogen bonds. nih.gov
Computational models can simulate the interaction of the molecule with a lipid bilayer. Methods such as steered molecular dynamics (SMD) can be used to pull the molecule across a simulated membrane, generating a potential of mean force (PMF) profile. pnas.org This profile quantifies the free energy changes as the molecule moves from the aqueous phase into the hydrophobic core of the membrane and then into the aqueous phase on the other side. The height of the energy barrier in the PMF profile is a key predictor of the molecule's permeability. For a molecule containing both polar (cyanoimino, amide) and non-polar (pyrrolidine ring) moieties, these simulations can reveal the most favorable orientation during translocation.
In the context of bacterial cells, translocation across the outer membrane often involves porin channels. nih.gov Computational modeling can be used to study the passage of small molecules through these protein channels, identifying key interactions between the molecule and residues lining the pore that facilitate or hinder transport. researchgate.net Given the structural features of this compound, its interaction with both lipid bilayers and channel proteins would be a critical area of computational investigation.
Advanced Simulation Techniques
To achieve higher accuracy and gain deeper insights into the molecular behavior of this compound, more advanced computational techniques are required. These methods move beyond simple energy minimizations to provide a more detailed picture of binding affinities and the underlying energy landscapes.
MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) Analysis
The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein. nih.gov This technique combines molecular mechanics energies with continuum solvation models and is considered a good balance between accuracy and computational cost. researchgate.net The binding free energy is calculated by taking snapshots from an MD simulation of the protein-ligand complex and analyzing the individual energy components.
Where:
ΔE_MM is the change in molecular mechanics energy in the gas phase, comprising van der Waals and electrostatic interactions.
ΔG_solv is the change in solvation free energy, which is further divided into a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (estimated from the solvent-accessible surface area, SASA).
TΔS is the conformational entropy change upon binding, which is often the most challenging term to calculate accurately and is sometimes omitted for relative binding energy comparisons.
Should this compound be investigated as a ligand for a specific protein target, MM-PBSA would be a powerful tool to predict its binding affinity and identify the key residues involved in the interaction. Studies have shown that the performance of MM-PBSA can be system-dependent, with correlation coefficients (r²) versus experimental data ranging from low to high depending on the protein and ligand set. nih.gov The choice of parameters, such as the solute dielectric constant, can also significantly impact the results. acs.org
Table 2: Typical Performance of MM-PBSA in Binding Affinity Prediction Data compiled from general findings in the literature.
| System Type | Typical Pearson Correlation (r) | Key Considerations | Reference |
| Neutral Ligands | 0.50 - 0.70 | Generally good performance. | acs.org |
| Charged Ligands | 0.20 - 0.50 | Performance can be lower due to challenges in modeling electrostatics. | acs.orgresearchgate.net |
| Protein-Protein Interactions | 0.40 - 0.80 | Highly system-dependent; entropy calculations are critical. | researchgate.net |
| RNA-Ligand Interactions | 0.30 - 0.50 | Less commonly applied; force field and parameter choice are crucial. |
Many-Body Energy (MB-nrg) Potential Energy Functions for Related Amides
Traditional molecular mechanics force fields rely on pairwise additive interactions, which can be a limitation for accurately describing complex quantum mechanical effects like polarization and charge transfer. The many-body energy (MB-nrg) framework is a data-driven approach that systematically improves upon classical models by incorporating explicit many-body interactions derived from high-level quantum chemistry calculations, such as coupled-cluster theory (CCSD(T)). ucsd.edu
The energy in the MB-nrg framework is expressed as a many-body expansion: E_total = Σ E(i) + ΣΣ E(i,j) + ΣΣΣ E(i,j,k) + ...
This method has been successfully applied to develop highly accurate potential energy functions (PEFs) for various molecules, including N-methylacetamide (NMA), which serves as a fundamental model for the peptide bond found in the side chain of this compound. ucsd.edu An MB-nrg PEF for NMA can accurately reproduce its energetics and vibrational spectra in both the gas phase and in solution. ucsd.edu Developing or applying a similar MB-nrg potential for this compound would enable simulations with near quantum-mechanical accuracy, providing a more reliable description of its conformational energies and intermolecular interactions.
Potential Energy Surface and Energy Landscape Analysis
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. rsc.org For a molecule like this compound, a PES can be generated by systematically changing key dihedral angles (e.g., those defining the ring pucker and amide bond rotation) and calculating the energy at each point.
The resulting energy landscape provides a comprehensive map of the molecule's conformational space. nih.gov
Minima on the PES correspond to stable, low-energy conformers.
Saddle points represent transition states, which are the highest energy points on the lowest energy path between two minima. The energy of a saddle point relative to a minimum defines the activation energy for a conformational change.
Analyzing the PES is critical for understanding the dynamics of the molecule. For example, by mapping the PES for the pyrrolidine ring, one can determine the pathways and energy barriers for interconversion between different puckered forms. Similarly, analyzing the PES for rotation around the N-C(O) bond can elucidate the kinetics of cis-trans isomerization. For complex systems like cyclic peptides, which share features with the target molecule, exploring the energy landscape is essential for understanding their structural preferences and has been a focus of significant computational effort. nih.govrsc.org
Molecular Mechanisms of Biological Activity in Vitro Studies and Theoretical Predictions
Enzyme Inhibition Mechanisms
The therapeutic potential of many small molecules lies in their ability to specifically inhibit enzymes involved in disease pathogenesis. The chemical structure of 2-(cyanoimino)-1-pyrrolidineacetamide, particularly its cyanoimino moiety, suggests its potential as an enzyme inhibitor.
Aldose Reductase Inhibition and Binding Interactions
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nih.gov By converting excess glucose to sorbitol, it can lead to osmotic stress and the depletion of NADPH, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govnanobioletters.commdpi.com Consequently, inhibitors of aldose reductase are of significant therapeutic interest. nanobioletters.commdpi.com
While direct studies on the inhibition of aldose reductase by this compound are not extensively documented, the general structural features of aldose reductase inhibitors often include a polar group that interacts with the enzyme's anion-binding pocket. mdpi.com The acetamide (B32628) portion of this compound could potentially serve this function. Flavonoids, for instance, are known to be effective non-competitive inhibitors of lens aldose reductase. nih.gov Further in vitro and computational studies are necessary to determine if this compound can effectively bind to and inhibit aldose reductase. Such studies would typically involve measuring the IC50 value of the compound against the enzyme and using molecular docking simulations to predict its binding mode within the active site. mdpi.com
Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) Inhibition via Cyanoacrylamide Moiety
Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of inflammatory and immune responses. nih.govnih.gov It plays a central role in signaling pathways activated by cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). duke.edumdpi.com Inhibition of TAK1 is therefore a promising strategy for the treatment of inflammatory diseases and certain cancers. nih.govduke.eduresearchgate.net
The 2-cyanoimino group in this compound is structurally and functionally related to the 2-cyanoacrylamide moiety, which has been identified as a key pharmacophore for the inhibition of TAK1. nih.govnih.gov Derivatives of 2-cyanoacrylamide have been shown to act as reversible covalent inhibitors of TAK1, forming a bond with a cysteine residue in the enzyme's active site. nih.govnih.gov This reversible covalent mechanism offers the potential for high potency while minimizing off-target effects associated with irreversible inhibitors. nih.gov
Studies on imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have demonstrated potent TAK1 inhibitory activity. For example, one such derivative exhibited an IC50 of 27 nM. nih.govnih.gov This suggests that this compound could also function as a TAK1 inhibitor.
Table 1: TAK1 Inhibitory Activity of a Representative 2-Cyanoacrylamide Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 | 27 |
Data sourced from a study on imidazopyridine derivatives as novel TAK1 inhibitors. nih.govnih.gov
Modulation of Cellular Signaling Pathways
The inhibition of key enzymes like TAK1 can have profound effects on downstream cellular signaling pathways that regulate inflammation, cell survival, and proliferation.
NF-κB Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov TAK1 is an essential upstream activator of the NF-κB pathway in response to inflammatory stimuli like TNF-α and lipopolysaccharide (LPS). nih.govnih.gov Therefore, by inhibiting TAK1, compounds containing a cyanoimino or cyanoacrylamide moiety can effectively suppress NF-κB activation. nih.govnih.gov The inhibition of IκB kinase (IKK), which is downstream of TAK1, prevents the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs a wide range of cellular processes, including cell growth, differentiation, and stress responses. nih.gov The MAPK pathway consists of several tiers of kinases, and TAK1 functions as a MAP3K, activating downstream kinases such as p38 and JNK. nih.govnih.gov These downstream kinases, in turn, phosphorylate various transcription factors, leading to changes in gene expression. nih.gov
Given the role of TAK1 as an upstream activator, its inhibition by a compound like this compound would be expected to modulate the MAPK pathway. nih.govnih.gov This could lead to a reduction in the production of inflammatory mediators and may influence cell fate decisions. The specific effects on the MAPK pathway would depend on the cellular context and the specific downstream kinases involved.
Interaction with Key Biological Macromolecules
The biological activity of a small molecule is fundamentally determined by its interactions with biological macromolecules, primarily proteins and nucleic acids. nih.gov Techniques such as circular dichroism, native mass spectrometry, and in silico molecular docking are employed to study these interactions. nih.govnih.govresearchgate.net
While specific studies detailing the binding of this compound to a wide range of biological macromolecules are not yet available, its chemical structure suggests several potential interaction modes. The pyrrolidine (B122466) ring and the acetamide group can participate in hydrogen bonding and hydrophobic interactions. researchgate.net The cyanoimino group presents a region of electron density that could engage in dipole-dipole or other electrostatic interactions.
The potential for covalent interaction, as seen with TAK1, is a significant aspect of its molecular mechanism. nih.govnih.gov The reactivity of the cyanoimino group towards nucleophilic residues like cysteine in protein binding pockets is a key area for further investigation. Chemical proteomic methods could be employed to identify the full spectrum of protein targets of this compound within a cell, providing a comprehensive understanding of its biological effects. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aldose Reductase |
| Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) |
| Nuclear Factor-kappa B (NF-κB) |
| Mitogen-Activated Protein Kinase (MAPK) |
| Glucose |
| Sorbitol |
| NADPH |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1 (IL-1) |
| IκB kinase (IKK) |
| IκBα |
| p38 |
| JNK |
| Cysteine |
Theoretical Interference with DNA Replication
There is no publicly available research or theoretical data to suggest how this compound might interfere with DNA replication. Analysis of its structure does not immediately point to classic mechanisms of DNA interaction, such as intercalation or groove binding, which are typically associated with larger, planar aromatic systems. Furthermore, no studies were found that have computationally modeled the interaction of this compound with DNA polymerase or other components of the replication machinery.
Protein-Ligand Interaction Modalities (Hydrogen and Hydrophobic Interactions)
Detailed studies on the protein-ligand interaction modalities of this compound are not present in the current body of scientific literature. While the acetamide group contains hydrogen bond donors and acceptors, and the pyrrolidine ring can engage in hydrophobic interactions, the specific nature and strength of these interactions with any particular protein target have not been characterized. Without co-crystal structures or computational docking studies, any description of its binding mode would be purely conjectural.
Reversible Covalent Inhibition Strategies
The cyanoimino group could theoretically act as an electrophilic "warhead" for covalent inhibition. However, there are no published studies that have investigated this potential for this compound. Research on other molecules containing cyano-groups has shown they can engage in reversible covalent interactions with nucleophilic residues like cysteine or serine on target proteins. For instance, some inhibitors utilize a nitrile group to form a reversible covalent bond with the catalytic serine of enzymes. ontosight.ainih.gov Whether the cyanoimino moiety in this specific compound can participate in such a mechanism, and under what conditions, remains uninvestigated.
Theoretical Predictions of Antimicrobial and Antiviral Activities
While some sources suggest that related pyrrolidine derivatives may possess antibacterial or antifungal properties, there are no specific theoretical predictions or experimental data for the antimicrobial or antiviral activities of this compound. ontosight.ai Predictive models for antimicrobial and antiviral activity often rely on large datasets of known active compounds, and it appears this particular molecule has not been subjected to such in silico screening or in vitro testing. Therefore, any claims about its potential in these areas would be unsubstantiated.
Structure Activity Relationship Sar Studies for 2 Cyanoimino 1 Pyrrolidineacetamide Derivatives
Impact of Pyrrolidine (B122466) Ring Substitutions on Molecular Interactions
The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can be strategically modified to enhance biological activity. nih.gov Structure-activity relationship (SAR) studies on pyrrolidine derivatives have shown that substitutions on this ring can significantly influence their interaction with biological targets. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring allows for "pseudorotation," which can be influenced by substituents, thereby affecting the spatial orientation of other functional groups and their binding to target proteins. nih.gov
In the context of 2-(cyanoimino)-1-pyrrolidineacetamide, substitutions at various positions of the pyrrolidine ring can lead to diverse effects. For instance, the introduction of bulky substituents could sterically hinder the binding of the molecule to its target, while smaller, appropriately placed functional groups could establish additional favorable interactions, such as van der Waals forces or hydrogen bonds, thereby increasing binding affinity. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to the enantioselective nature of protein binding sites. nih.gov
SAR studies on other pyrrolidine-containing compounds have demonstrated that the position of substitution is crucial. nih.gov For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov Similarly, for this compound derivatives, substitutions at the 3- and 4-positions of the pyrrolidine ring are expected to have a substantial impact on molecular interactions.
To systematically investigate these effects, a library of analogs with diverse substituents on the pyrrolidine ring could be synthesized and evaluated. The following table illustrates a hypothetical set of substitutions and their potential impact on molecular interactions.
| Substitution Position | Substituent | Potential Impact on Molecular Interactions |
| C3 | Methyl | Increased lipophilicity, potential for favorable van der Waals interactions. |
| C4 | Hydroxyl | Introduction of a hydrogen bond donor/acceptor, potentially increasing binding affinity. |
| C3, C4 | Cis-dimethyl | Steric hindrance, potentially decreasing binding affinity. |
| C3, C4 | Trans-dimethyl | Altered ring conformation, potentially leading to a better fit in the binding pocket. |
Role of Cyanoimino Group Conformation and Electronic Properties on Activity
The conformation of the cyanoimino group relative to the pyrrolidine ring can be a determining factor for biological activity. Rotational barriers around the C-N bond connecting the cyanoimino group to the pyrrolidine ring will dictate the preferred spatial arrangement. This conformation, in turn, will affect the molecule's ability to form key interactions with the target protein.
Influence of Acetamide (B32628) Moiety Modifications on Target Binding
The acetamide moiety (-CH2C(=O)NH2) of this compound provides another avenue for structural modification to optimize target binding. The primary amide of the acetamide group is a classic hydrogen bond donor and acceptor, capable of forming crucial interactions with the backbones or side chains of amino acid residues in a protein's active site.
Modifications to the acetamide moiety can be systematically explored to probe the SAR. For instance, N-alkylation of the amide to form secondary or tertiary amides would alter its hydrogen bonding capability and lipophilicity. nih.gov Replacing the amide with other functional groups, such as esters or ketones, would also significantly change the electronic and steric properties of this part of the molecule.
Furthermore, extending the carbon chain of the acetamide or introducing cyclic structures could explore additional binding pockets and enhance potency. The following table outlines potential modifications to the acetamide moiety and their predicted influence on target binding.
| Modification | Predicted Influence on Target Binding |
| N-methylation | Loss of one hydrogen bond donor, increased lipophilicity. |
| N,N-dimethylation | Complete loss of hydrogen bond donor capability, further increased lipophilicity. |
| Replacement with an ester | Loss of hydrogen bond donor, introduction of a different hydrogen bond acceptor pattern. |
| Chain extension (e.g., propanamide) | Potential to access deeper binding pockets, increased flexibility. |
Correlation of Computational Parameters (e.g., HOMO-LUMO, MEP) with Predicted Biological Mechanisms
Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules, which can be correlated with their biological mechanisms. Key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are particularly insightful. researchgate.netresearchgate.net
The HOMO and LUMO energies are indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. nih.gov For a series of this compound derivatives, a smaller HOMO-LUMO gap would suggest higher reactivity, which might correlate with greater biological activity if the mechanism involves a chemical reaction or charge transfer.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and are associated with lone pairs of electrons and π-systems. Regions of positive potential (blue) are susceptible to nucleophilic attack. By analyzing the MEP of this compound and its analogs, researchers can predict sites of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for target binding. researchgate.net
The following table summarizes the significance of these computational parameters in predicting biological mechanisms.
| Computational Parameter | Significance in Predicting Biological Mechanisms |
| HOMO Energy | Indicates electron-donating capability; higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Indicates electron-accepting capability; lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrostatic interactions and hydrogen bonding. |
Hydrogen Bond Donor and Acceptor Contributions to Molecular Recognition
Hydrogen bonds are fundamental to molecular recognition in biological systems, playing a critical role in the specificity and affinity of ligand-receptor interactions. nih.govnih.gov The structure of this compound features several potential hydrogen bond donors and acceptors that are crucial for its molecular recognition.
The primary amide of the acetamide moiety contains two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen). The cyanoimino group provides two additional hydrogen bond acceptors (the nitrogen atoms of the imino and cyano groups). The strategic placement of these functional groups allows the molecule to form a network of hydrogen bonds with its biological target.
The ability to form intramolecular hydrogen bonds can also influence the molecule's conformation and properties. nih.gov An intramolecular hydrogen bond can "pre-organize" the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon binding. nih.gov It can also shield polar groups, increasing the molecule's lipophilicity and ability to cross cell membranes. nih.gov
A systematic analysis of the hydrogen bonding potential of this compound derivatives, where hydrogen bond donors and acceptors are modified or removed, would provide a clearer understanding of their specific contributions to molecular recognition and biological activity.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Role in Molecular Recognition |
| Acetamide N-H | Donor | Interaction with backbone carbonyls or acidic side chains (e.g., Asp, Glu). |
| Acetamide C=O | Acceptor | Interaction with amide protons in the backbone or basic/polar side chains (e.g., Arg, Asn, Gln). |
| Imino Nitrogen | Acceptor | Interaction with hydrogen bond donors on the receptor. |
| Cyano Nitrogen | Acceptor | Interaction with hydrogen bond donors on the receptor. |
Analytical and Spectroscopic Methodologies for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Cyanoimino)-1-pyrrolidineacetamide, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the proton environments and the carbon framework of the molecule, respectively.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum for this compound is typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) spectrabase.com.
Based on the structure, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the methylene bridge, and the acetamide (B32628) group. The protons of the pyrrolidine ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The two protons of the methylene group (CH₂) adjacent to the pyrrolidine nitrogen and the carbonyl group are diastereotopic and would be expected to appear as a singlet or a pair of doublets. The protons of the primary amide (-CONH₂) would typically present as two broad singlets, due to restricted rotation around the C-N bond and exchange with any trace water in the solvent. The integration of these signals would correspond to the number of protons in each group, confirming the structural integrity.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine CH₂ | ~1.8-2.2 | Multiplet | 2H |
| Pyrrolidine CH₂ | ~2.8-3.2 | Multiplet | 2H |
| Pyrrolidine CH₂ | ~3.3-3.7 | Multiplet | 2H |
| N-CH₂-CO | ~4.0-4.2 | Singlet | 2H |
Note: The table presents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within the molecule (e.g., C=O, C=N, C-N, CH₂). The spectrum for this compound is expected to display seven distinct signals, corresponding to each of the seven carbon atoms in its structure.
The carbonyl carbon of the acetamide group would appear furthest downfield, typically in the range of 165-175 ppm. The carbon of the cyanoimino group (C=N) and the nitrile carbon (C≡N) would also have characteristic chemical shifts. The three methylene carbons of the pyrrolidine ring and the methylene carbon of the acetamide side chain would appear in the upfield region of the spectrum. The precise chemical shifts provide a "fingerprint" of the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C ONH₂ | ~170 |
| >C =N-C≡N | ~160 |
| -N-C ≡N | ~115 |
| N-C H₂-CO | ~50 |
| Pyrrolidine C H₂ | ~45-55 |
Note: The table presents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm its molecular weight.
In a typical LC-MS analysis of this compound, the sample is first passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 167.09. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 189.07, may also be observed. uni.lu The presence of a single major peak in the chromatogram at the expected retention time, coupled with the correct molecular ion in the mass spectrum, provides strong evidence for the purity and identity of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound, with a molecular formula of C₇H₁₀N₄O, the calculated monoisotopic mass is 166.08546 Da. spectrabase.comuni.lu HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value. This high degree of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass but different elemental compositions, thereby providing definitive confirmation of the molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Theoretical Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄O |
| Molecular Weight (Nominal) | 166 g/mol |
| Monoisotopic Mass | 166.08546 Da |
| [M+H]⁺ (protonated molecule) | 167.09274 m/z |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and stoichiometric correctness of the synthesized compound. For a result to be considered acceptable, the found values for carbon, hydrogen, and nitrogen should generally be within ±0.4% of the calculated values. nih.gov
For this compound (C₇H₁₀N₄O), the theoretical elemental composition can be calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 50.59% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 33.73% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.63% |
| Total | | | | 166.184 | 100.00% |
In a research setting, the results of an experimental elemental analysis would be presented alongside these calculated values to provide stoichiometric confirmation of the compound's formula.
Future Research Directions and Unaddressed Academic Questions
Development of Advanced Synthetic Routes for Complex Architectures
The synthesis of complex molecular architectures derived from 2-(Cyanoimino)-1-pyrrolidineacetamide is a pivotal area for future investigation. The development of more efficient and versatile synthetic methodologies will be crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies. Current synthetic approaches to pyrrolidine-containing compounds often begin with precursors like proline or 4-hydroxyproline. nih.gov Future research could focus on stereoselective methods for the synthesis of pyrrolidine (B122466) derivatives, which can be broadly classified into two categories: functionalization of an existing optically pure cyclic precursor or cyclization of acyclic starting materials. nih.gov
Furthermore, the application of multicomponent reactions (MCRs) presents a promising avenue for the efficient construction of highly functionalized pyrrolidine derivatives in a single step. arxiv.org For the cyanoimino group, synthetic strategies involving reagents like dimethyl N-cyanodithioiminocarbonate have been utilized in the synthesis of fused heterocycles and could be adapted for the elaboration of the this compound scaffold. researchgate.net The polarity of the cyano group allows it to react with both nucleophiles and electrophiles, making it a versatile handle for intramolecular cyclizations to form novel heterocyclic systems. quimicaorganica.org One-pot tandem reactions, such as dehydrative coupling followed by reductive cyclization, could also be explored for the efficient synthesis of complex N-heterocycles from secondary amides, a structural feature present in the target molecule. rsc.org
Exploration of Novel Biological Targets through High-Throughput Screening of Analogs
A significant unaddressed question is the full spectrum of biological targets for this compound. High-throughput screening (HTS) of a library of its analogs against a wide array of biological targets is a critical next step. The pyrrolidine scaffold is a common motif in many biologically active compounds, suggesting its potential to interact with a variety of protein targets. f1000research.com Compound libraries for HTS are available from various commercial vendors and are often optimized for structural diversity and drug-like properties. mdpi.com
Future research should involve the creation of a dedicated combinatorial library of this compound derivatives. bioscipublisher.com This library could then be screened against diverse target classes, including enzymes, G-protein coupled receptors, ion channels, and transport proteins, which constitute the majority of molecular targets for marketed drugs. nih.gov Phenotypic screening, which assesses the effect of compounds on cellular or organismal behavior, can also be employed to identify novel biological activities without a preconceived target. nih.gov For instance, screening for anti-infective activity against intracellular pathogens has been successful for compounds containing a 2-cyano-3-acrylamide moiety, which shares some structural similarity with the target compound. nih.gov
| Screening Approach | Description | Potential Application for this compound |
| Target-Based Screening | Compounds are tested for their ability to bind to or modulate the activity of a specific, purified biological target (e.g., an enzyme or receptor). | Screening a library of analogs against a panel of kinases, proteases, or other enzymes implicated in disease. |
| Phenotypic Screening | Compounds are tested for their ability to produce a desired phenotypic change in a cell, tissue, or whole organism, without prior knowledge of the specific target. | Assessing the effects of analogs on cancer cell viability, microbial growth, or neuronal function. |
| Encoded Library Technology (ELT) | Large combinatorial libraries of compounds are synthesized with unique DNA tags, allowing for the simultaneous screening of millions of compounds against a target protein. | Rapidly identifying high-affinity binders to a specific target of interest from a vast chemical space of this compound derivatives. |
Refinement of Computational Models for Enhanced Predictive Power in Biological Systems
Computational modeling offers a powerful tool to predict the biological activity of this compound analogs and to understand their mechanism of action at a molecular level. Future research should focus on the development and refinement of computational models tailored to this chemical scaffold. Quantitative Structure-Activity Relationship (QSAR) studies are essential for identifying the key structural features that govern the biological activity of these compounds. researchgate.net For pyrrolidine derivatives, 3D-QSAR models have been successfully used to guide the design of more potent inhibitors of specific biological targets. researchgate.net
Molecular docking simulations can provide insights into the binding modes of this compound analogs within the active sites of target proteins. quimicaorganica.org The cyanoimino group, with its unique electronic properties, can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can be explored through computational chemistry. mdpi.com Advanced computational methods like molecular dynamics (MD) simulations can be used to study the conformational stability of ligand-protein complexes and to calculate binding free energies. nih.gov These computational approaches can help prioritize the synthesis of the most promising analogs, thereby saving time and resources.
| Computational Method | Description | Application to this compound |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activities to build predictive models. | To identify key steric and electronic features of the pyrrolidine ring and its substituents that are crucial for a specific biological activity. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | To visualize the binding mode of analogs in the active site of a target protein and to predict binding affinities. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and stability. | To assess the stability of the predicted binding poses from molecular docking and to understand the dynamic interactions between the ligand and the protein. |
Integration of Cheminformatics and Machine Learning for Compound Discovery
The integration of cheminformatics and machine learning (ML) is poised to revolutionize the discovery of novel compounds based on the this compound scaffold. nih.gov Cheminformatics tools can be used to analyze large datasets of chemical structures and their associated biological activities, while ML algorithms can learn from this data to predict the properties of new, untested compounds. mdpi.com Future research should leverage these technologies to accelerate the drug discovery process for this class of molecules.
Generative ML models can be trained on existing libraries of pyrrolidine-containing compounds to design novel molecules with desired properties, such as high predicted activity against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. arxiv.org Deep learning models, such as graph neural networks, can be particularly effective in predicting compound activity directly from the molecular structure, even for complex biological endpoints. bioscipublisher.comnih.gov The use of ML can also aid in the analysis of data from HTS campaigns, helping to identify promising hit compounds and to cluster them based on structural and activity similarities.
Investigation of Conformational Dynamics in Solution using Advanced Spectroscopic Methods
A thorough understanding of the conformational dynamics of this compound in solution is essential for elucidating its structure-activity relationships. The pyrrolidine ring is known to adopt distinct puckered conformations, and the preferred conformation can be influenced by substituents. rsc.org Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), can provide detailed information about the conformational preferences of the molecule in different solvent environments.
A key unaddressed question is the potential for tautomerism in the cyanoimino group. This moiety can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and pH. rsc.org Spectroscopic techniques like UV-Vis and mass spectrometry can be employed to study this tautomeric equilibrium. rsc.org Understanding the dominant tautomeric and conformational states of this compound is crucial, as these can significantly impact its ability to bind to a biological target.
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| NMR Spectroscopy | Provides detailed information about the 3D structure and conformational dynamics of molecules in solution. | To determine the preferred puckering of the pyrrolidine ring and the rotational barriers around key single bonds. |
| UV-Vis Spectroscopy | Can be used to study electronic transitions and equilibria between different species in solution. | To investigate the tautomeric equilibrium of the cyanoimino group in different solvents. |
| Circular Dichroism (CD) | Provides information about the secondary structure of chiral molecules and their interactions with other molecules. | For chiral analogs, to study their conformational changes upon binding to a biological target. |
Q & A
Q. What synthetic routes are effective for producing high-purity 2-(Cyanoimino)-1-pyrrolidineacetamide, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with cyanoimino-acetamide precursors under anhydrous conditions. Purification via column chromatography (e.g., silica gel) or recrystallization ensures high purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments (e.g., δ 47.0 for pyrrolidine carbons ) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., ESI-HRMS with <2 ppm error ). Infrared (IR) spectroscopy can confirm cyanoimino groups (C≡N stretch ~2200 cm⁻¹).
Q. How should researchers assess the stability of this compound under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to variable temperatures (e.g., -20°C to 40°C), humidity (e.g., 60–80% RH), and light. Monitor degradation via HPLC-UV or LC-MS over 1–4 weeks. For hygroscopic analogs, use desiccants and inert gas (N₂/Ar) during storage. Reference similar pyrrolidine derivatives, which show stability at 4°C in amber vials .
Q. Which analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ mode). Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%). For cellular uptake studies, combine LC-MS with confocal microscopy using fluorescent analogs .
Advanced Research Questions
Q. What experimental approaches confirm the mechanism of this compound as a HIV integrase inhibitor?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ = 7.29 μM for integrase-DNA interaction ). Validate specificity via alanine-scanning mutagenesis (e.g., K173A/T174A mutations abolish binding ). Cellular efficacy is tested using pseudotyped HIV-1 luciferase reporter assays (EC₅₀ ~17 μg/mL ). Cross-validate with molecular dynamics simulations to map cation-π/hydrogen-bond interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound analogs for enhanced potency?
- Methodological Answer : Systematically modify the pyrrolidine ring (e.g., 4-propyl or difluoroethenyl substitutions ) and cyanoimino linker. Test analogs in enzymatic assays (e.g., integrase strand-transfer inhibition) and cytotoxicity screens (CC₅₀ >100 μM). Prioritize derivatives with improved LogP (1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. How should researchers resolve contradictions in reported binding affinities across different assay formats?
- Methodological Answer : Compare assay conditions (e.g., SPR vs. fluorescence polarization (FP)) and buffer compositions (e.g., Mg²⁺ dependence). Normalize data using reference inhibitors (e.g., raltegravir for HIV integrase ). Address false positives via counter-screens (e.g., AlphaScreen for aggregation artifacts). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Data Analysis and Validation
Q. What computational strategies predict the off-target effects of this compound?
- Methodological Answer : Use molecular docking against homology models of P2X receptors (e.g., P2X7 for cytokine release ). Validate predictions with radioligand displacement assays (e.g., ³H-ATP competition ). Combine cheminformatics (e.g., SwissTargetPrediction) with transcriptomics (RNA-seq) in treated cell lines.
Q. How can researchers validate target engagement in cellular models lacking genetic tools?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
